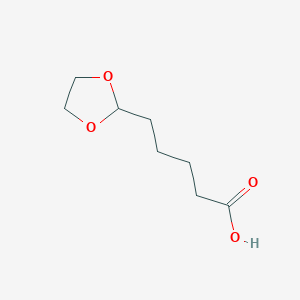
5-(1,3-Dioxolan-2-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-Dioxolan-2-yl)pentanoic acid is a chiral compound that has garnered interest in various fields of scientific research and industrial applications. This compound is known for its unique structure, which includes a 1,3-dioxolane ring attached to a pentanoic acid chain. The presence of the dioxolane ring imparts specific chemical properties that make it valuable in synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)pentanoic acid can be achieved through various methods. One common approach involves the reductive amination of the corresponding α-keto acid using phenylalanine dehydrogenase (PheDH) from Sporosarcina sp. This method yields the desired compound with high enantioselectivity (98%) and yield (91%) under mild reaction conditions .
Another synthetic route involves the use of an eight-step chemical synthesis starting from 3,4-dihydro-2H-pyran. This method, although more complex, provides an alternative pathway to obtain the compound .
Industrial Production Methods
Industrial production of this compound often relies on biocatalytic processes due to their high selectivity and environmentally friendly nature. The use of whole-cell or isolated enzyme systems allows for the efficient production of this compound on a larger scale, minimizing the need for harsh reaction conditions and reducing environmental impact .
化学反応の分析
Types of Reactions
5-(1,3-Dioxolan-2-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The dioxolane ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the dioxolane ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
5-(1,3-Dioxolan-2-yl)pentanoic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
作用機序
The mechanism of action of 5-(1,3-Dioxolan-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of Omapatrilat, the compound acts as a chiral intermediate that facilitates the inhibition of ACE and NEP, leading to vasodilatation, natriuresis, and diuresis . The dioxolane ring plays a crucial role in stabilizing the intermediate and enhancing its reactivity.
類似化合物との比較
Similar Compounds
5-(1,2-Dithiolan-3-yl)pentanoic acid:
5-(1,2-Diselenolan-3-yl)pentanoic acid: This compound features a diselenolan ring and has been studied for its anticancer activity.
Uniqueness
5-(1,3-Dioxolan-2-yl)pentanoic acid is unique due to its dioxolane ring, which imparts specific chemical properties that are not present in its dithiolan or diselenolan analogs. This uniqueness makes it valuable in the synthesis of chiral intermediates and its application in biocatalytic processes .
特性
分子式 |
C8H14O4 |
|---|---|
分子量 |
174.19 g/mol |
IUPAC名 |
5-(1,3-dioxolan-2-yl)pentanoic acid |
InChI |
InChI=1S/C8H14O4/c9-7(10)3-1-2-4-8-11-5-6-12-8/h8H,1-6H2,(H,9,10) |
InChIキー |
ACOVTNSPDQDDDD-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870691.png)
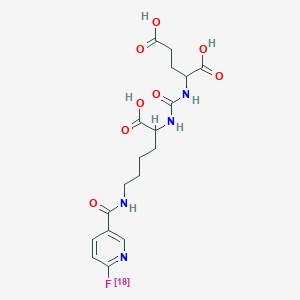
![2-(4-tert-butylphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14870702.png)
![1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B14870721.png)
![(9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B14870723.png)
![N6-ethyl-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14870745.png)
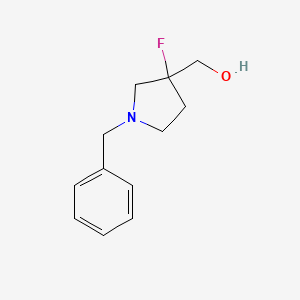
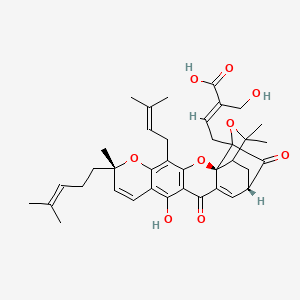
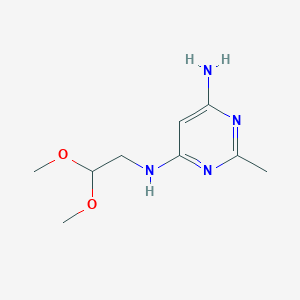
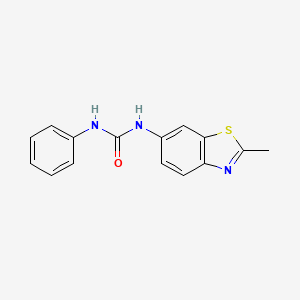
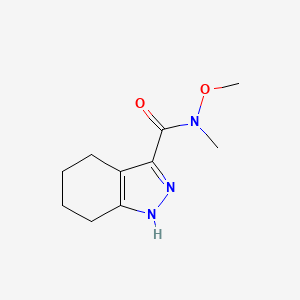
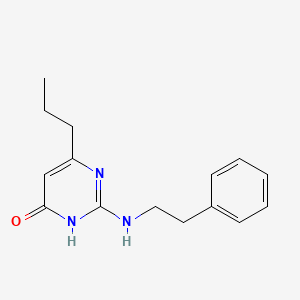

![2-[(6-bromonaphthalen-2-yl)oxy]-N'-[(1E)-2-methylpropylidene]acetohydrazide](/img/structure/B14870782.png)
